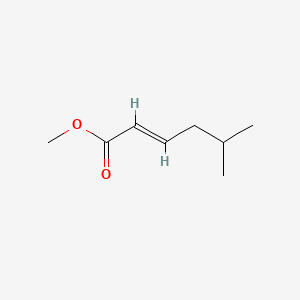

Methyl 5-methyl-2-hexenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-5-methylhex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSMNULJDOTFMN-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071751 | |

| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-67-1, 75513-56-3 | |

| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methylhex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75513-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-methyl-2-hexenoate

Foreword: The Utility of a Versatile Synthon

In the landscape of modern organic chemistry and drug discovery, the α,β-unsaturated ester moiety stands as a cornerstone functional group. Its unique electronic properties, characterized by a conjugated system, render it a versatile tool for a myriad of chemical transformations. Methyl 5-methyl-2-hexenoate, with its simple aliphatic chain, embodies a fundamental yet highly useful scaffold. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and potential applications of this compound. We will delve into the mechanistic underpinnings of its preparation, explore its physicochemical and spectroscopic characteristics, and discuss its relevance as a building block in complex molecular architectures.

I. Strategic Approaches to the Synthesis of this compound

The construction of the α,β-unsaturated ester system in this compound can be achieved through several reliable and well-established synthetic methodologies. The choice of a particular route is often dictated by factors such as starting material availability, desired stereoselectivity, and scalability. The primary retrosynthetic disconnections lead us to three main strategies: olefination reactions, and the esterification of a pre-synthesized unsaturated carboxylic acid.

The Horner-Wadsworth-Emmons (HWE) Olefination: A Preferred Route for (E)-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it is particularly well-suited for the preparation of (E)-α,β-unsaturated esters.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] For the synthesis of this compound, the key precursors are isovaleraldehyde and a phosphonate ester such as trimethyl phosphonoacetate.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate ester by a suitable base to form a nucleophilic carbanion.[3] This carbanion then adds to the carbonyl carbon of isovaleraldehyde, leading to a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct yields the desired alkene.[3] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer, which is a significant advantage for controlling the stereochemistry of the final product.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 5-methyl-2-hexenoate

Materials:

-

Trimethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. To this, add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Olefination: Cool the resulting solution of the phosphonate anion back to 0 °C. Add a solution of freshly distilled isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Methyl 5-methyl-2-hexenoate.

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction provides another robust method for the synthesis of alkenes from carbonyl compounds.[4] This reaction utilizes a phosphorus ylide, typically generated from a triphenylphosphonium salt, to react with an aldehyde or ketone.[5] For the synthesis of this compound, the ylide (carbomethoxymethylene)triphenylphosphorane would be reacted with isovaleraldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis (due to the presence of the ester group), generally lead to the formation of the (E)-alkene as the major product.[5]

Experimental Protocol: Wittig Synthesis of (E)-Methyl 5-methyl-2-hexenoate

Materials:

-

(Carbomethoxymethylene)triphenylphosphorane (stabilized ylide)

-

Anhydrous Toluene

-

Isovaleraldehyde (3-methylbutanal)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (carbomethoxymethylene)triphenylphosphorane (1.0 equivalent) in anhydrous toluene.

-

Addition of Aldehyde: To this solution, add isovaleraldehyde (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate out of the solution. Filter the mixture and wash the solid with hexane. Combine the filtrate and the hexane washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by fractional distillation.

Fischer Esterification: A Two-Step Approach

An alternative strategy involves the initial synthesis of 5-methyl-2-hexenoic acid, followed by its esterification with methanol. This two-step approach can be advantageous if the carboxylic acid is readily available or can be synthesized efficiently.

5-Methyl-2-hexenoic acid can be prepared via a Knoevenagel condensation between isovaleraldehyde and malonic acid.[6][7]

The subsequent esterification is typically carried out under acidic conditions, a process known as the Fischer esterification.[3][8][9] This is an equilibrium-controlled reaction where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]

Experimental Protocol: Fischer Esterification of 5-methyl-2-hexenoic Acid

Materials:

-

5-methyl-2-hexenoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-hexenoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by distillation.

II. Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification, purity assessment, and for predicting its behavior in various applications.

Physicochemical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [10][11] |

| Molecular Weight | 142.20 g/mol | [10] |

| Appearance | Colorless liquid | |

| Boiling Point | 95-100 °C at 26 mmHg | [12] |

| Density | 0.899 g/cm³ | [12] |

| Refractive Index | 1.4363 | [12] |

| CAS Number | 68797-67-1 | [10] |

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of the molecular structure.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the α,β-unsaturated ester and the isobutyl group. The vinylic protons will appear as multiplets in the downfield region (typically δ 5.5-7.0 ppm), with a characteristic coupling constant for the trans-alkene. The methyl ester protons will be a sharp singlet at around δ 3.7 ppm. The protons of the isobutyl group will appear in the upfield region.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each of the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 166 ppm). The olefinic carbons will resonate in the δ 120-150 ppm region. The methoxy carbon will appear around δ 51 ppm, and the aliphatic carbons of the isobutyl group will be in the upfield region. A simplified table of expected chemical shifts can be a useful reference.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the conjugated ester at approximately 1720-1730 cm⁻¹. A C=C stretching vibration for the alkene will be observed around 1650 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons will be present in the 2800-3100 cm⁻¹ region. A characteristic C-O stretching band for the ester will also be present around 1150-1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 111, and further fragmentation of the aliphatic chain. A GC-MS spectrum is available in the PubChem database.[10]

III. Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the α,β-unsaturated ester functionality. This conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate or Michael addition.[15][16] This reactivity is a key feature that makes this class of compounds valuable in organic synthesis.

The double bond can also undergo typical alkene reactions such as hydrogenation, epoxidation, and dihydroxylation. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

In terms of stability, α,β-unsaturated esters are generally stable compounds under neutral conditions. However, they can be sensitive to strong acids, bases, and certain nucleophiles. Prolonged exposure to light and air may lead to polymerization or oxidation.

IV. Applications in Research and Development

Fragrance and Flavor Industry

Esters with structures similar to this compound often possess fruity or green odors and are used in the formulation of fragrances and flavors.[17] The related compound, methyl 2-hexenoate, is known for its fruity and pineapple-like aroma and is used as a flavoring agent.[17][18] It is plausible that this compound also has applications in this industry, contributing to complex scent and taste profiles.

Organic Synthesis and Medicinal Chemistry

The true value of this compound for researchers in drug development lies in its utility as a versatile building block. The α,β-unsaturated ester moiety serves as a Michael acceptor, allowing for the covalent modification of biological nucleophiles, such as the cysteine residues in proteins.[4][15] This property is increasingly being exploited in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.[4]

The simple aliphatic structure of this compound makes it an ideal starting point for the synthesis of more complex molecules. The isobutyl group can mimic the side chain of the amino acid leucine, which could be of interest in the design of peptidomimetics or enzyme inhibitors. Furthermore, the double bond can be functionalized in a variety of ways to introduce new chemical diversity.

V. Conclusion

This compound is a readily accessible and synthetically versatile α,β-unsaturated ester. Its preparation can be achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. The compound's well-defined physicochemical and spectroscopic properties make it a straightforward molecule to work with and characterize. Beyond its potential use in the fragrance industry, its true potential for the scientific community lies in its role as a Michael acceptor and a building block for the synthesis of more complex and biologically active molecules. As the field of covalent drug design continues to expand, the utility of simple, well-characterized synthons like this compound will undoubtedly grow in importance.

VI. Visualizations

Figure 1: Overview of synthetic routes to this compound.

Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

VII. References

-

MySkinRecipes. Methyl 5-Hexenoate. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702852, this compound. Available at: [Link].

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link].

-

The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. ResearchGate. Available at: [Link].

-

Fischer Esterification Procedure. University of Missouri–St. Louis. Available at: [Link].

-

Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PubMed Central. Available at: [Link].

-

methyl (E)-2-hexenoate. The Good Scents Company. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520082, Methyl 5-Hexenoate. Available at: [Link].

-

pregabalin. Thieme. Available at: [Link].

-

Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material. Google Patents. Available at: .

-

Michael acceptor molecules in natural products and their mechanism of action. PubMed Central. Available at: [Link].

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link].

-

Fischer Esterification. University of California, Irvine. Available at: [Link].

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].

-

NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].

-

RIFM fragrance ingredient safety assessment, methyl hexanoate, CAS Registry Number 106-70-7. ScienceDirect. Available at: [Link].

-

methyl 2-hexenoate. The Good Scents Company. Available at: [Link].

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link].

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link].

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link].

-

Crystalline forms of pregabalin. Google Patents. Available at: .

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link].

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. University of California, Irvine. Available at: [Link].

-

CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. Available at: [Link].

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link].

-

5-Methyl-2-hexanone - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61310, Methyl 2-hexenoate. Available at: [Link].

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link].

-

A process for the preparation of pregabalin. Google Patents. Available at: .

-

The Aromatic Appeal: Methyl 2-hexenoate in Flavor & Fragrance Applications. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link].

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]

- 6. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 7. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. This compound | C8H14O2 | CID 5702852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-Methyl-2-hexenoate: Synthesis, Characterization, and Applications

Introduction

Methyl 5-methyl-2-hexenoate is an α,β-unsaturated ester that holds significance as a synthetic intermediate and a molecule of interest in the flavor and fragrance industry. Its structure, featuring a conjugated system and a chiral center at the 5-position (in its hydrogenated form), makes it a versatile building block for more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical profile, spectroscopic signature, synthesis, and potential applications, with a particular focus on its relevance to researchers in organic synthesis and drug development.

Part 1: Chemical Profile and Structural Elucidation

Core Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and application. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (E)-5-methylhex-2-enoate | [1] |

| CAS Number | 75513-56-3, 68797-67-1 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Canonical SMILES | CC(C)CC=CC(=O)OC | |

| InChI Key | KNSMNULJDOTFMN-GQCTYLIASA-N |

The presence of the double bond at the 2-position gives rise to geometric isomerism. The trans or (E)-isomer is the more thermodynamically stable and commonly synthesized form, a direct consequence of the synthetic routes typically employed, which will be discussed in detail.

Physicochemical Properties (Predicted)

While extensive experimental data for this specific ester is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | Colorless liquid | Typical for esters of this molecular weight. |

| Odor | Fruity, green, pineapple-like | Based on profiles of similar unsaturated esters used in the fragrance industry.[2] |

| Boiling Point | ~170-180 °C | Extrapolated from similar esters. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | The hydrophobic alkyl chain dominates its solubility profile. |

| XLogP3 | 2.2 | A measure of lipophilicity, indicating good potential for membrane permeability.[1] |

Part 2: Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide a clear fingerprint of the molecule's hydrogen environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~5.8 | d | ~15.6 | Olefinic proton α to the carbonyl, deshielded. Large J value confirms trans geometry. |

| H-3 | ~6.9 | dt | ~15.6, ~7.0 | Olefinic proton β to the carbonyl, strongly deshielded by conjugation and the ester group. Coupled to H-2 and H-4. |

| -OCH₃ | ~3.7 | s | - | Methyl ester protons. |

| H-4 | ~2.2 | t | ~7.0 | Methylene protons adjacent to the double bond. |

| H-5 | ~1.8 | m | - | Methine proton, coupled to H-4 and the two methyl groups. |

| -CH(CH₃)₂ | ~0.9 | d | ~6.5 | Diastereotopic methyl protons of the isobutyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~167 | Carbonyl carbon of the ester. |

| C-2 (=CH) | ~122 | Olefinic carbon α to the carbonyl. |

| C-3 (=CH) | ~148 | Olefinic carbon β to the carbonyl, deshielded by conjugation. |

| -OCH₃ | ~51 | Methyl ester carbon. |

| C-4 (-CH₂-) | ~41 | Methylene carbon. |

| C-5 (-CH-) | ~28 | Methine carbon. |

| C-6, C-7 (-CH₃) | ~22 | Methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~2960-2850 | C-H (sp³) stretch | Aliphatic C-H bonds in the isobutyl and methyl groups. |

| ~3030 | C-H (sp²) stretch | Olefinic C-H bonds. |

| ~1725 | C=O stretch | Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |

| ~1650 | C=C stretch | Absorption for the conjugated double bond. |

| ~1250 & ~1170 | C-O stretch | Characteristic stretches for the ester C-O bonds. |

| ~980 | =C-H bend | Out-of-plane bend for the trans disubstituted alkene, a key diagnostic peak. |

Part 3: Synthesis of Methyl (E)-5-methyl-2-hexenoate

The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for preparing (E)-alkenes with high stereoselectivity.[3][4] This is attributed to the thermodynamic control of the reaction, where the intermediate leading to the trans product is more stable.

The logical and field-proven approach to Methyl (E)-5-methyl-2-hexenoate is the HWE reaction between isovaleraldehyde (3-methylbutanal) and a phosphonate reagent, such as trimethyl phosphonoacetate.

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of Methyl (E)-5-methyl-2-hexenoate.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a robust, self-validating system designed for high yield and stereoselectivity.

Materials:

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Olefination Reaction: a. Cool the ylide solution back down to 0 °C. b. Add isovaleraldehyde (1.05 equivalents) dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl (E)-5-methyl-2-hexenoate.

Causality of Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the phosphonoacetate without competing side reactions.

-

Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by water.

-

(E)-Selectivity: The HWE reaction with stabilized ylides (like that from trimethyl phosphonoacetate) is under thermodynamic control, favoring the formation of the more stable trans (E)-alkene.[3]

Part 4: Reactivity and Applications

Reactivity as a Michael Acceptor

The core reactivity of this compound, which is of significant interest to drug development professionals, is its nature as a Michael acceptor . The electron-withdrawing character of the ester group polarizes the conjugated system, rendering the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack. This is known as a conjugate or 1,4-addition.

Caption: Mechanism of Michael addition to this compound.

This reactivity is particularly relevant in a biological context, where nucleophilic residues in proteins, such as the thiol group of cysteine, can covalently bind to such Michael acceptors.[5] This mechanism is the basis for the action of several covalent inhibitor drugs.

Applications in Drug Development

The α,β-unsaturated ester moiety is a "warhead" that can be incorporated into drug candidates to form a covalent bond with a target protein, often leading to irreversible inhibition. This strategy has been successfully employed to overcome drug resistance and achieve prolonged therapeutic effects.[6]

-

Covalent Inhibitors: By designing a molecule where the core structure provides selectivity for a specific enzyme's active site, the this compound fragment can act as the reactive handle to covalently modify a nearby nucleophilic residue (e.g., cysteine, lysine).

-

Probe for Target Identification: Molecules containing this reactive group can be used as chemical probes to identify new drug targets. By observing which proteins in a complex biological sample are covalently modified by the probe, potential therapeutic targets can be discovered.

While α,β-unsaturated carbonyl compounds have been historically viewed with caution due to potential off-target reactivity, modern drug design focuses on tuning the electrophilicity of the Michael acceptor to achieve a balance between target reactivity and systemic stability.[5][6]

Applications in Flavor and Fragrance

Esters, particularly those with some degree of unsaturation, are well-known for their pleasant, fruity aromas. This compound and related compounds are used in the formulation of artificial flavors and fragrances, contributing notes often described as fruity, green, and reminiscent of pineapple.[2] Its synthesis and purification are therefore of commercial interest to this industry.

References

-

Design and synthesis of alpha,beta-unsaturated carbonyl compounds as potential ACE inhibitors. PubMed. Available at: [Link]

-

(E)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019 - PubChem. PubChem. Available at: [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems - ResearchGate. ResearchGate. Available at: [Link]

-

Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC. PubMed Central. Available at: [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - Beilstein Journals. Beilstein Journals. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. Available at: [Link]

-

Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem. PubChem. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. Available at: [Link]

-

5-methyl-5-hexen-2-one, 3240-09-3 - The Good Scents Company. The Good Scents Company. Available at: [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. CONICET. Available at: [Link]

-

methyl (E)-5-methylhex-2-enoate - Stenutz. Stenutz. Available at: [Link]

-

This compound | C8H14O2 | CID 5702852 - PubChem. PubChem. Available at: [Link]

-

methyl 2-hexenoate, 2396-77-2 - The Good Scents Company. The Good Scents Company. Available at: [Link]

-

CAS No : 96914-67-9 | Product Name : Methyl (E)-2-cyano-5-methylhex-2-enoate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

methyl (E)-2-hexenoate, 13894-63-8 - The Good Scents Company. The Good Scents Company. Available at: [Link]

-

The Aromatic Appeal: Methyl 2-hexenoate in Flavor & Fragrance Applications. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

-

Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Ethyl 5-methylhex-2-enoate | C9H16O2 - BuyersGuideChem. BuyersGuideChem. Available at: [Link]

-

Methyl (E)-5-Methylhex-2-enoate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

ethyl (E)-2-acetyl-5-methylhex-2-enoate - PubChem. PubChem. Available at: [Link]

-

(E)-5-hydroxy-2-methylhex-2-enoate - PubChem. PubChem. Available at: [Link]

-

5-Methyl-2-hexene, (2Z)- | C7H14 | CID 5364850 - PubChem. PubChem. Available at: [Link]

Sources

- 1. Ethyl 5-methylhex-2-enoate | C9H16O2 - BuyersGuideChem [buyersguidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-hexanone(110-12-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

"physicochemical properties of Methyl 5-methyl-2-hexenoate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-2-hexenoate

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 68797-67-1). As a member of the α,β-unsaturated ester class, this compound presents unique characteristics relevant to researchers in organic synthesis, flavor and fragrance chemistry, and drug development. This document moves beyond a simple data sheet, offering insights into the structural reasoning behind its properties and detailing the experimental methodologies required for its robust characterization. The guide is structured to logically flow from fundamental molecular identity to complex reactivity and analytical workflows, providing both reference data and practical, field-proven protocols.

Molecular Identity and Structural Analysis

The foundation of understanding any chemical entity lies in its precise identification and structure. This compound is an organic ester with a branched alkyl chain and a conjugated double bond system, which dictates its chemical behavior.

-

IUPAC Name: methyl (E)-5-methylhex-2-enoate[1]

-

Synonyms: 5-Methyl-2-hexenoic Acid Methyl Ester, Methyl 5-methylhex-2-enoate[4][5]

The structure features an ester functional group conjugated with a carbon-carbon double bond at the α and β positions. This conjugation significantly influences the molecule's electronic distribution, reactivity, and spectroscopic properties. The isobutyl group at the 5-position provides a non-polar, sterically hindered tail.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

Precise experimental data for this specific compound is not widely published. Therefore, the following table includes values computed by established algorithms, which are invaluable for predictive modeling, alongside experimental data for analogous compounds to provide context.

| Property | Value / Description | Source (Citation) | Significance for Researchers |

| Molecular Weight | 142.20 g/mol | PubChem (Computed)[6] | Essential for all stoichiometric calculations, solution preparation, and interpretation of mass spectrometry data. |

| XLogP3 | 2.2 | PubChem (Computed)[6] | A positive LogP value indicates a preference for non-polar environments. This suggests good solubility in organic solvents like ethers and hydrocarbons, and low solubility in water. |

| Boiling Point | No experimental data available. (Analog: Methyl 2-hexenoate, 168-170 °C) | (Analog Data)[7] | The boiling point is expected to be in a similar range, allowing for purification by distillation. The additional methyl group may slightly increase the boiling point. |

| Density | No experimental data available. (Analog: Methyl 2-hexenoate, 0.911-0.916 g/mL @ 25°C) | (Analog Data)[7] | Useful for converting between mass and volume. The value is expected to be slightly less than water. |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[6] | The molecule cannot act as a hydrogen bond donor, which limits its interaction with protic solvents and affects its chromatographic behavior. |

| Hydrogen Bond Acceptors | 2 (Carbonyl and Ether Oxygens) | PubChem (Computed)[6] | The two oxygen atoms can accept hydrogen bonds, allowing for some interaction with protic solvents and influencing its behavior on polar stationary phases in chromatography. |

Spectroscopic & Chromatographic Analysis

Characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral features and a robust analytical protocol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing volatile compounds like this compound. It provides both retention time for chromatographic separation and a mass spectrum for structural confirmation.

Interpretation of Mass Spectrum: The mass spectrum for methyl (E)-5-methylhex-2-enoate is available and provides a unique fragmentation pattern for identification.[6][8]

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z = 142) should be visible, confirming the compound's mass.

-

Key Fragments: Expect to see fragmentation patterns characteristic of esters and branched alkanes. Common losses include the methoxy group (-OCH₃, m/z = 31) leading to a peak at m/z = 111, and cleavage at the branched isobutyl group.

Protocol: Purity and Identity Verification by GC-MS

This protocol is designed to provide excellent separation and clear mass spectral data for volatile esters.

-

Sample Preparation:

-

Rationale: Dilution is critical to avoid column overloading and detector saturation.

-

Step: Prepare a 100 ppm solution by dissolving ~10 mg of the compound in 100 mL of a suitable solvent like ethyl acetate or hexane.

-

-

Instrumentation Setup:

-

GC System: Agilent 7890 GC or equivalent.

-

MS Detector: Agilent 5977 MSD or equivalent.

-

Column Selection:

-

Rationale: A mid-polarity column is ideal for esters, balancing interaction with the polar ester group and the non-polar alkyl chain. A DB-624 or similar phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is a superior choice to a non-polar DB-5 for this class of compounds.[9]

-

Specification: 30 m x 0.25 mm ID x 1.4 µm film thickness.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

GC Method Parameters:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed for concentration).

-

Oven Program:

-

Rationale: This program starts at a low temperature to trap volatile compounds at the head of the column and then ramps up to elute the analyte in a sharp peak.

-

Steps:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: Hold at 240°C for 5 minutes.

-

-

-

-

MS Method Parameters:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

-

-

Data Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Spectrum (Solvent: CDCl₃):

-

~ 6.9 ppm (dt): 1H, vinyl proton at C3, coupled to the vinyl proton at C2 and the allylic protons at C4.

-

~ 5.8 ppm (dt): 1H, vinyl proton at C2, coupled to the vinyl proton at C3 and showing a small coupling to the ester methyl group.

-

~ 3.7 ppm (s): 3H, singlet from the methyl ester protons (-OCH₃).

-

~ 2.2 ppm (t): 2H, triplet from the allylic protons at C4 (-CH₂-).

-

~ 1.8 ppm (m): 1H, multiplet from the proton at C5 (-CH-).

-

~ 0.9 ppm (d): 6H, doublet from the two equivalent methyl groups at C6.

-

-

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃):

-

~ 166 ppm: Carbonyl carbon of the ester (C1).

-

~ 148 ppm: Vinyl carbon at C3.

-

~ 122 ppm: Vinyl carbon at C2.

-

~ 51 ppm: Methyl ester carbon (-OCH₃).

-

~ 45 ppm: Methylene carbon at C4.

-

~ 28 ppm: Methine carbon at C5.

-

~ 22 ppm: The two equivalent methyl carbons at C6.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound is expected to show several characteristic absorption bands.

-

~2960-2850 cm⁻¹ (Strong): C-H stretching from the alkyl parts of the molecule.

-

~1725 cm⁻¹ (Very Strong): C=O stretching of the α,β-unsaturated ester. Conjugation typically lowers this frequency slightly compared to a saturated ester (~1740 cm⁻¹).[12]

-

~1650 cm⁻¹ (Medium): C=C stretching of the conjugated alkene.

-

~1250-1150 cm⁻¹ (Strong): C-O stretching of the ester group.[12]

Chemical Reactivity and Stability

The reactivity is dominated by the α,β-unsaturated ester moiety. This system has two primary electrophilic sites: the carbonyl carbon and the β-carbon.[13]

-

Nucleophilic Attack: The compound is susceptible to nucleophilic attack.

-

1,2-Addition: Strong, hard nucleophiles (like organolithium reagents) may attack the carbonyl carbon directly.

-

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (like cuprates, amines, or enolates) will preferentially attack the β-carbon. This is a common and synthetically useful reaction for this class of compounds.[13]

-

-

Electrophilic Addition: The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards typical electrophilic addition (e.g., HBr, Br₂).[14]

-

Hydrogenation: The C=C double bond can be readily hydrogenated, often selectively over the carbonyl group, using catalysts like Palladium on carbon (Pd/C).[13]

-

Stability and Storage:

-

The compound is a flammable liquid.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

-

As with many unsaturated compounds, there is a potential for polymerization, especially upon exposure to heat or light.

-

Master Experimental Workflow

The logical flow for handling and characterizing a new batch of this compound involves a multi-step process to ensure identity, purity, and quality.

Caption: Workflow for the Characterization of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]

-

Physical Hazards:

-

H226: Flammable liquid and vapor.

-

-

Health Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid breathing vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

References

-

Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. RSC Publishing. [Link]

-

Methyl (E)-5-Methylhex-2-enoate - MS (GC) Spectrum. SpectraBase. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. ResearchGate. [Link]

-

methyl 2-hexenoate, 2396-77-2. The Good Scents Company. [Link]

-

Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central, National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). Human Metabolome Database. [Link]

-

2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details. US EPA. [Link]

-

Methyl 5-Hexenoate. PubChem, National Institutes of Health. [Link]

-

Hops across Continents: Exploring How Terroir Transforms the Aromatic Profiles of Five Hop (Humulus lupulus) Varieties Grown in Their Countries of Origin and in Brazil. PubMed Central, National Institutes of Health. [Link]

-

Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]

-

α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

-

GC-MS Analysis. Bio-protocol. [Link]

-

Hexanoic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

-

The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PubMed Central, National Institutes of Health. [Link]

-

GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. Engineering Journal IJOER. [Link]

-

Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? ResearchGate. [Link]

-

methyl (2E)-5-methyl-2,4-hexadienoate. Chemical Synthesis Database. [Link]

-

Methyl 2-hexenoate. PubChem, National Institutes of Health. [Link]

-

Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Study.com. [Link]

-

Showing metabocard for 5-Methyl-2-hexanone (HMDB0031549). Human Metabolome Database. [Link]

-

Methyl 2-methyl-5-oxohexanoate. SpectraBase. [Link]

-

5-Methyl-2-hexanone | C7H14O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

Hexanoic acid, methyl ester. NIST WebBook. [Link]

Sources

- 1. Buy Online CAS Number 68797-67-1 - TRC - 5-Methyl-2-hex-2-enoic Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H14O2 | CID 5702852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Hops across Continents: Exploring How Terroir Transforms the Aromatic Profiles of Five Hop (Humulus lupulus) Varieties Grown in Their Countries of Origin and in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

- 13. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 14. Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05881E [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-methyl-2-hexenoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-methyl-2-hexenoate, a valuable fragrance and flavor compound. Designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data acquisition and interpretation, this guide serves as a practical resource for the structural elucidation and quality control of this important ester.

Introduction

This compound (C₈H₁₄O₂) is an unsaturated ester known for its fruity and green aromatic profile. Accurate and thorough characterization of its molecular structure is paramount for its application in various industries, ensuring purity, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For a liquid sample like this compound, high-resolution solution-state NMR is the method of choice.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of neat this compound.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.1-0.5 mL) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-silent and a good solvent for the ester. A standard 5 mm NMR tube is filled to a height of approximately 4-5 cm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Diagram: Experimental Workflow for NMR Analysis

Caption: Workflow for obtaining NMR spectra of a liquid sample.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | dt | 1H | H-3 |

| ~5.8 | d | 1H | H-2 |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.2 | t | 2H | H-4 |

| ~1.8 | m | 1H | H-5 |

| ~0.9 | d | 6H | -CH(CH₃)₂ |

Interpretation:

-

The downfield signals at approximately 6.9 and 5.8 ppm are characteristic of the vinyl protons (H-3 and H-2) of an α,β-unsaturated ester. The large coupling constant between them would confirm the trans configuration of the double bond.

-

The singlet at around 3.7 ppm is indicative of the methyl ester protons.

-

The signals in the aliphatic region correspond to the remaining protons of the hexenoate chain. The splitting patterns (multiplicities) arise from the coupling between adjacent non-equivalent protons and are key to assigning the signals to specific protons in the molecule.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~145 | C-3 |

| ~123 | C-2 |

| ~51 | -OCH₃ |

| ~42 | C-4 |

| ~28 | C-5 |

| ~22 | -CH(CH₃)₂ |

Interpretation:

-

The signal at approximately 166 ppm is characteristic of the carbonyl carbon of an ester.

-

The signals at around 145 and 123 ppm correspond to the sp² hybridized carbons of the double bond.

-

The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of neat this compound.

Methodology:

-

Sample Preparation: For a liquid sample, the "neat" technique is most common. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then gently pressed together to form a thin film.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1725 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~1250-1160 | Strong | C-O stretching (ester) |

| ~980 | Medium | =C-H bending (trans alkene) |

Interpretation:

-

The strong absorption band at approximately 1725 cm⁻¹ is a key indicator of the carbonyl group of the α,β-unsaturated ester. The conjugation with the double bond shifts this peak to a slightly lower wavenumber compared to a saturated ester.

-

The C=C stretching vibration at around 1650 cm⁻¹ confirms the presence of the alkene functionality.

-

The strong C-O stretching bands are characteristic of the ester group.

-

The presence of a band around 980 cm⁻¹ would provide strong evidence for the trans stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectral Data and Fragmentation Analysis

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 142 | [M]⁺• (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Interpretation:

The mass spectrum of this compound shows a molecular ion peak at m/z 142, which corresponds to its molecular weight.[1] The fragmentation pattern provides valuable structural information:

-

Loss of a methoxy radical (-•OCH₃): The peak at m/z 111 results from the cleavage of the ester's methoxy group.

-

McLafferty Rearrangement: A common fragmentation pathway for carbonyl compounds, though less prominent in this specific case, could lead to the loss of a neutral alkene molecule.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

-

Cleavage of the alkyl chain: The peak at m/z 57 is likely due to the stable tertiary butyl cation ([C₄H₉]⁺) formed from the fragmentation of the isobutyl group. The peak at m/z 85 could correspond to the remaining fragment after the loss of the isobutyl group.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl (E)-5-Methylhex-2-enoate. Wiley-VCH GmbH. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

Sources

An In-depth Technical Guide to Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1), a pivotal chemical intermediate in contemporary pharmaceutical synthesis. While its direct biological applications are not extensively documented, its significance lies in its role as a precursor in the manufacturing of key active pharmaceutical ingredients (APIs). This document will delve into its physicochemical properties, detailed synthetic protocols involving its use, and its crucial application in the synthesis of Pregabalin. Furthermore, we will explore its natural occurrence and potential avenues for future research, providing a holistic perspective for researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Profile

Methyl (E)-5-methylhex-2-enoate, also known as 5-Methyl-2-hex-2-enoic acid methyl ester, is an organic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ester, provides multiple reactive sites for a variety of chemical transformations.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 68797-67-1 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | methyl (E)-5-methylhex-2-enoate | [2] |

| Synonyms | 5-Methyl-2-hex-2-enoic acid methyl ester, Methyl 5-methylhex-2-enoate | [1] |

| Appearance | Colorless oil | [3] |

Spectral Data for Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would correspond to the methyl ester protons, vinyl protons of the α,β-unsaturated system, protons on the carbon adjacent to the double bond, the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group. A related compound, (E)-methyl 2-cyano-5-methylhex-2-enoate, shows characteristic shifts that can be used for comparative purposes.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals would be expected for the carbonyl carbon of the ester, the α and β carbons of the unsaturated system, and the carbons of the isobutyl group and the methyl ester.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester and the C=C stretching of the alkene.

For researchers working with this compound, it is imperative to acquire and interpret these spectra to confirm its identity and purity.[1]

Core Application: A Key Intermediate in the Synthesis of Pregabalin

The most significant and well-documented application of Methyl (E)-5-methylhex-2-enoate is its role as a precursor in the synthesis of Pregabalin.[4] Pregabalin, marketed under the brand name Lyrica among others, is a widely used anticonvulsant and anxiolytic drug.[5][6] It is primarily used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[7]

Synthetic Pathway to Pregabalin

Methyl (E)-5-methylhex-2-enoate is typically not a direct precursor but is used in the synthesis of more advanced intermediates, such as (E)-methyl 2-cyano-5-methylhex-2-enoate. The general synthetic strategy involves the introduction of a cyano group, which is a key step in building the final Pregabalin molecule.

A common synthetic route is the Knoevenagel condensation of isovaleraldehyde with methyl cyanoacetate, which produces (E)-methyl 2-cyano-5-methylhex-2-enoate.[3] This reaction is a cornerstone in the industrial production of Pregabalin precursors.

Experimental Protocol: Synthesis of (E)-methyl 2-cyano-5-methylhex-2-enoate

This protocol is based on established chemical literature and provides a general framework for the synthesis.[3]

Reagents and Materials:

-

Isovaleraldehyde

-

Methyl cyanoacetate

-

Ammonium acetate

-

Glacial acetic acid

-

Benzene (or a safer alternative solvent like toluene)

-

Ethyl acetate

-

Sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of isovaleraldehyde in a suitable solvent (e.g., benzene), add methyl cyanoacetate, ammonium acetate, and glacial acetic acid.

-

Stir the reaction mixture at 0°C for a specified period (e.g., 1 hour) and then allow it to warm to room temperature.

-

Remove the excess solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product as a pale yellow oil.

-

Further purify the product by distillation under reduced pressure to obtain pure (E)-methyl 2-cyano-5-methylhex-2-enoate as a colorless oil.[3]

DOT Diagram: Synthetic Workflow

Caption: Synthetic pathway from Isovaleraldehyde to Pregabalin via a key intermediate.

Natural Occurrence and Potential for Further Research

While the primary focus of research on Methyl (E)-5-methylhex-2-enoate has been its synthetic utility, there are indications of its presence in nature.

Volatile Compound in Hops (Humulus lupulus)

Recent studies have identified Methyl (E)-5-methylhex-2-enoate as one of the volatile organic compounds present in hops. Hops are a key ingredient in brewing, contributing to the aroma and flavor of beer. The presence of this compound suggests a potential role in the sensory profile of certain hop varieties. Further research in this area could explore its contribution to specific aroma notes and its variation across different hop cultivars and growing conditions.

Avenues for Future Biological Research

The biological activity of Methyl (E)-5-methylhex-2-enoate itself remains largely unexplored. Given its α,β-unsaturated ester moiety, a structure known to be reactive with biological nucleophiles, it is plausible that the compound could exhibit some form of biological activity. Potential areas for future investigation include:

-

Antimicrobial and Antifungal Activity: Many natural and synthetic compounds with similar structural features exhibit antimicrobial properties.

-

Enzyme Inhibition: The electrophilic nature of the double bond could make it a candidate for covalent inhibition of certain enzymes.

-

Flavor and Fragrance Applications: Its identification in hops suggests potential applications in the flavor and fragrance industry.

Conclusion

Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1) is a compound of significant interest to the pharmaceutical industry, primarily due to its established role as a key intermediate in the synthesis of Pregabalin. Its well-defined synthetic pathways make it a valuable tool for medicinal chemists. While its direct biological applications are yet to be thoroughly investigated, its natural occurrence in hops opens up new avenues for research in food science and sensory analysis. This guide provides a foundational understanding of this compound, aiming to support and inspire further research and development efforts.

References

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health. [Link]

-

An Efficient Process For Synthesis Of Pregabalin. (n.d.). Quick Company. [Link]

- US8168828B2 - Process for the preparation of pregabalin. (n.d.).

- US20150344919A1 - Process for the preparation of pregabalin. (n.d.).

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. [Link]

-

(E)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019. (n.d.). PubChem. [Link]

-

5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020. (n.d.). PubChem. [Link]

-

2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details - SRS | US EPA. (n.d.). US Environmental Protection Agency. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

- 6. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 7. lupinepublishers.com [lupinepublishers.com]

The Multifaceted Biological Activities of Unsaturated Methyl Esters: A Technical Guide for Drug Discovery and Development

Introduction: Beyond Biodiesel, a New Frontier in Bioactive Lipids

Unsaturated methyl esters (UMEs), long recognized for their role in the production of biodiesel, are now emerging as a class of potent signaling molecules with a diverse range of biological activities.[1] Traditionally viewed as simple derivatives of fatty acids, a growing body of evidence reveals their significant potential in therapeutic applications, spanning antimicrobial, anticancer, and anti-inflammatory domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of UMEs. Moving beyond a mere catalog of effects, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and offers insights into the causality behind experimental design, empowering researchers to effectively harness the therapeutic potential of these versatile molecules.

Antimicrobial Properties: A Renewed Assault on Pathogens

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Unsaturated methyl esters have demonstrated significant efficacy against a spectrum of pathogens, including bacteria and fungi.[2][3][4]

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of UMEs is believed to be the disruption of the cell membrane's integrity. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, such as electron transport and oxidative phosphorylation, ultimately leading to cell death. The efficacy of UMEs is often more pronounced against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.[2][4]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This protocol provides a robust method for screening the antimicrobial activity of UMEs.

Objective: To determine the susceptibility of a microbial strain to a specific unsaturated methyl ester.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Unsaturated methyl ester (test compound)

-

Solvent control (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Microbial Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.[5]

-

Sample Application: Add a defined volume (e.g., 100 µL) of the UME solution (at a specific concentration), solvent control, and positive control into separate wells.[5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Causality of Experimental Choices:

-

Standardized Inoculum: Ensures a uniform and reproducible lawn of microbial growth, allowing for accurate comparison of zones of inhibition.

-

Controls: The solvent control ensures that the observed activity is not due to the solvent, while the positive control validates the assay's sensitivity.

-

Uniform Wells: Consistent well size ensures that the diffusion of the test compound is uniform, leading to reliable results.

Anticancer Activity: Inducing Programmed Cell Death in Malignant Cells

Several unsaturated methyl esters have exhibited potent cytotoxic effects against various cancer cell lines, highlighting their potential as novel anticancer agents.[5][6]

Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway

A key mechanism underlying the anticancer activity of UMEs is the induction of apoptosis, or programmed cell death.[5] UMEs can induce cellular stress, leading to the activation of pro-apoptotic proteins such as Bax. This triggers the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to the dismantling of the cell.[5]

Diagram: Intrinsic Apoptosis Pathway Induced by Unsaturated Methyl Esters

Caption: UMEs induce cellular stress, leading to apoptosis.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]

Objective: To determine the cytotoxic effect of an unsaturated methyl ester on a cancer cell line and calculate its IC50 value.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Unsaturated methyl ester (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the UME and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-